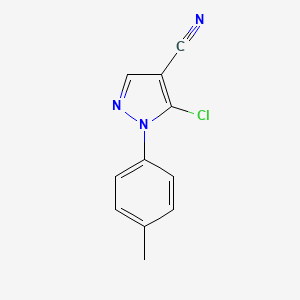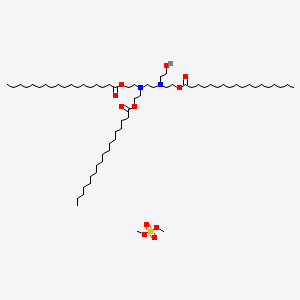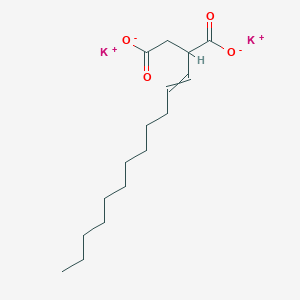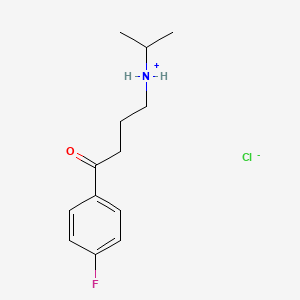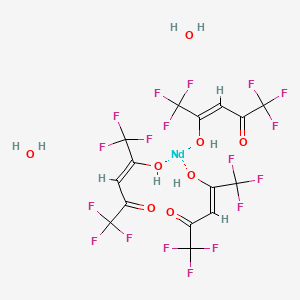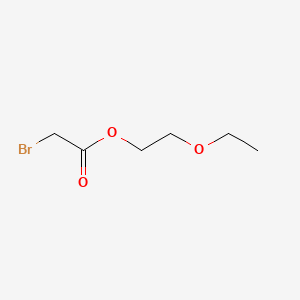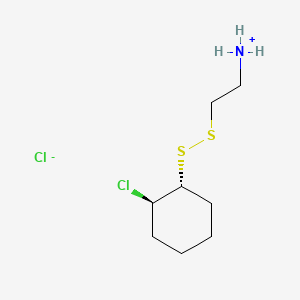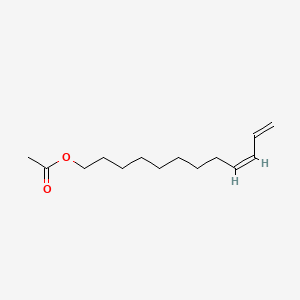
(Z)-Dodeca-9,11-dienyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-Dodeca-9,11-dienyl acetate: is an organic compound characterized by its unique structure, which includes a dodecane backbone with double bonds at the 9th and 11th positions in the Z-configuration, and an acetate functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-Dodeca-9,11-dienyl acetate typically involves the use of alkenyl halides and acetates. One common method is the Wittig reaction, where an aldehyde is reacted with a phosphonium ylide to form the desired alkene. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and bases such as sodium hydride (NaH) to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale Wittig reactions or other catalytic processes that ensure high yield and purity. The use of palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, can also be employed to synthesize this compound efficiently .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (Z)-Dodeca-9,11-dienyl acetate can undergo oxidation reactions to form epoxides or diols. Common oxidizing agents include m-chloroperoxybenzoic acid (m-CPBA) and osmium tetroxide (OsO4).
Reduction: Reduction of the double bonds can be achieved using hydrogenation with catalysts like palladium on carbon (Pd/C).
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: Hydrogen gas (H2) with Pd/C catalyst under atmospheric pressure.
Substitution: Sodium methoxide (NaOCH3) in methanol (MeOH).
Major Products:
Oxidation: Epoxides and diols.
Reduction: Saturated alkanes.
Substitution: Various esters and ethers.
Applications De Recherche Scientifique
Chemistry: In chemistry, (Z)-Dodeca-9,11-dienyl acetate is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and potential as a ligand in coordination chemistry.
Biology: In biological research, this compound is investigated for its role in pheromone signaling in insects. It is used to study the behavior and communication of certain moth species .
Medicine: While not widely used in medicine, this compound’s derivatives are explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: In industry, this compound is used in the formulation of fragrances and flavors. Its unique scent profile makes it valuable in the production of perfumes and food additives.
Mécanisme D'action
The mechanism of action of (Z)-Dodeca-9,11-dienyl acetate in biological systems involves its interaction with olfactory receptors in insects. The compound binds to specific receptors, triggering a signaling cascade that results in behavioral changes, such as attraction or repulsion .
Comparaison Avec Des Composés Similaires
(Z)-11-Hexadecenyl acetate: Another insect pheromone with a similar structure but a longer carbon chain.
(Z)-3-Hexenyl acetate: A plant volatile compound with a shorter carbon chain and different double bond positions.
Uniqueness: What sets (Z)-Dodeca-9,11-dienyl acetate apart is its specific double bond configuration and chain length, which confer unique chemical and biological properties. Its specific interaction with insect olfactory receptors makes it a valuable tool in pest management and ecological studies .
Propriétés
Numéro CAS |
51760-35-1 |
|---|---|
Formule moléculaire |
C14H24O2 |
Poids moléculaire |
224.34 g/mol |
Nom IUPAC |
[(9Z)-dodeca-9,11-dienyl] acetate |
InChI |
InChI=1S/C14H24O2/c1-3-4-5-6-7-8-9-10-11-12-13-16-14(2)15/h3-5H,1,6-13H2,2H3/b5-4- |
Clé InChI |
ARPQLVHCERGNAB-PLNGDYQASA-N |
SMILES isomérique |
CC(=O)OCCCCCCCC/C=C\C=C |
SMILES canonique |
CC(=O)OCCCCCCCCC=CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


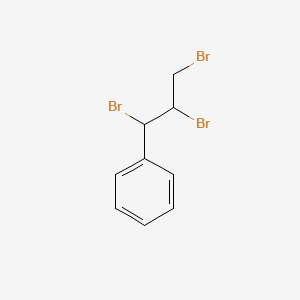
![2-[4-Hydroxy-2-(1-octadecanoyloxy-4-oxohenicosan-2-yl)oxolan-3-yl]nonadecanoate](/img/structure/B13760873.png)
![1,1,6,6a-Tetramethyl-1a,2,5,6,7,7a-hexahydrocyclopropa[b]naphthalen-4-one](/img/structure/B13760878.png)
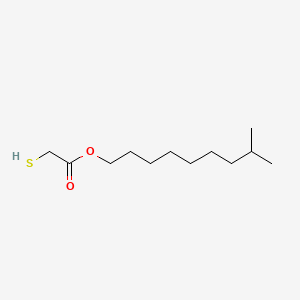
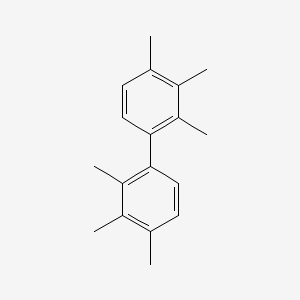
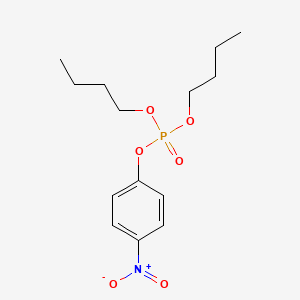
![N-[1-(4-chlorophenyl)octadecylidene]hydroxylamine](/img/structure/B13760902.png)
